molecular formula C9H13NO4S B1297219 4-[(2-Furylmethyl)amino]-3-hydroxythiolane-1,1-dione CAS No. 302806-16-2

4-[(2-Furylmethyl)amino]-3-hydroxythiolane-1,1-dione

Cat. No.: B1297219
CAS No.: 302806-16-2
M. Wt: 231.27 g/mol
InChI Key: ORLZFELKWVMUAR-UHFFFAOYSA-N
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Description

4-[(2-Furylmethyl)amino]-3-hydroxythiolane-1,1-dione is an organic compound that features a thiolane ring substituted with a hydroxy group and a furylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Furylmethyl)amino]-3-hydroxythiolane-1,1-dione typically involves the reaction of a thiolane derivative with a furylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters and the use of advanced purification techniques to obtain the compound in bulk quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions: 4-[(2-Furylmethyl)amino]-3-hydroxythiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The furylmethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

4-[(2-Furylmethyl)amino]-3-hydroxythiolane-1,1-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-Furylmethyl)amino]-3-hydroxythiolane-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Pyrrolidine Derivatives: These compounds share a similar ring structure and are used in various chemical and biological applications.

    Furylmethylamino Compounds: These compounds have similar functional groups and exhibit comparable reactivity.

Uniqueness: 4-[(2-Furylmethyl)amino]-3-hydroxythiolane-1,1-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S/c11-9-6-15(12,13)5-8(9)10-4-7-2-1-3-14-7/h1-3,8-11H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLZFELKWVMUAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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